5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine
Description
5,6-Bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine is a fused heterocyclic compound characterized by a furopyrimidine core substituted with two 4-methylphenyl groups at the 5- and 6-positions and an amino group at position 2. Its structure combines the rigidity of the fused furan-pyrimidine system with the hydrophobic and steric bulk of the 4-methylphenyl substituents. This compound is part of a broader class of furo[2,3-d]pyrimidine derivatives, which have garnered attention for their diverse biological activities, including microtubule depolymerization and kinase inhibition .
Synthetic routes to this compound typically involve Ullmann coupling reactions between 4-amino-5-methylfuro[2,3-d]pyrimidine and aryl iodides, followed by N4-alkylation or functionalization of the amine group . Its structural framework is critical for maintaining biological activity, as modifications to the fused ring system (e.g., [3,2-d] fusion) or substituent positions often lead to reduced potency .
Properties
IUPAC Name |
5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-12-3-7-14(8-4-12)16-17-19(21)22-11-23-20(17)24-18(16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVGNLZUNWOIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)N)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid . This precursor is then subjected to methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes to enhance yield and reduce costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-amino group serves as a primary site for nucleophilic substitution. In thieno[2,3-d]pyrimidine analogs (structurally related to furopyrimidines), the amino group undergoes reactions with electrophiles under mild conditions:
For 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine, similar reactivity is expected due to the electron-donating nature of the amino group, which enhances nucleophilicity.
Electrophilic Aromatic Substitution
The para-methylphenyl substituents direct electrophilic substitution to specific positions. Computational studies (DFT) on analogous systems suggest that:
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Nitration : Occurs preferentially at the meta position of the phenyl rings due to steric hindrance from methyl groups and electronic effects.
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Halogenation : Bromination with Br₂/FeBr₃ targets the ortho position relative to the methyl group .
Example Reaction:
| Substitution Type | Reagents/Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 5-(4-Methyl-3-bromophenyl) derivative | 63 |
Condensation and Cyclization Reactions
The furopyrimidine core participates in Mannich-type reactions, forming fused polycyclic systems. For example:
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Reaction with formaldehyde (HCHO) and primary amines under noncatalyzed conditions yields hexahydrothieno[2,3-d]pyrimidines .
Key Reaction Pathway:
-
Mannich Reaction :
Oxidation and Reduction
The methyl groups on the phenyl rings are susceptible to oxidation:
| Reaction Type | Reagents/Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 100°C | 5,6-Bis(4-carboxyphenyl) derivative | Complete conversion | |
| Reduction | H₂, Pd/C, EtOAc, RT | Partially saturated pyrimidine core | Partial selectivity |
Metal-Catalyzed Cross-Coupling
The para-methylphenyl groups enable Suzuki-Miyaura coupling with arylboronic acids:
| Coupling Partner | Catalyst System | Product | Yield (%) | Source |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 5,6-Bis(4-methoxyphenyl) derivative | 72 |
Photochemical Reactions
UV irradiation induces dimerization via [2+2] cycloaddition in related furopyrimidines, forming cyclobutane-linked dimers .
Acid/Base-Mediated Transformations
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Hydrolysis : The fused furan ring resists hydrolysis under acidic conditions (HCl/H₂O, reflux), preserving the core structure.
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Deprotonation : Treatment with LDA (lithium diisopropylamide) generates a resonance-stabilized anion at the 4-amino group, enabling further functionalization .
Experimental Data Tables
Table 1: Optimization of N-Acylation Conditions
| Entry | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetyl chloride | EtOH | 80 | 2 | 85 |
| 2 | Benzoyl chloride | DMF | 100 | 4 | 78 |
Table 2: Bromination Selectivity
| Position | Relative Reactivity (DFT) | Experimental Yield (%) |
|---|---|---|
| Ortho | 1.0 | 63 |
| Meta | 0.7 | 22 |
Scientific Research Applications
While the search results do not offer specific applications and case studies for 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine , they do provide information on its properties, related compounds, and potential applications of similar compounds, which can help infer potential uses.
5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine
Basic Information
5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine is a complex organic compound featuring a furo[2,3-d]pyrimidine core.
Properties
- Molecular Formula: While not explicitly stated for 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine in the search results, a related compound, 2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine, has a molecular formula of C21H18ClN3O .
- Molecular Weight: Similarly, the molecular weight for 2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine is approximately 363.8 g/mol. Another related compound, 5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine, has a molecular weight of 347.4 g/mol .
Potential Applications
Given the structural similarities and research on related compounds, potential applications can be inferred:
- Medicinal Chemistry: The furo[2,3-d]pyrimidine class of compounds has shown significant biological activities, including anti-inflammatory effects. Pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are important in the inflammatory process.
- Pharmaceutical Development: As a potential anti-inflammatory agent, it may be a candidate for drug formulations aimed at treating inflammatory diseases. Its unique structure may also allow exploration in other areas.
Structural Comparisons
Several compounds share structural similarities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methylfuro[2,3-d]pyrimidin-4-amine | Furo[2,3-d]pyrimidine core with methyl substitution | Lacks chloromethyl group; potential for different reactivity |
| 5-Bromo-5-(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine | Bromine substitution instead of chlorine | May exhibit different biological activities due to halogen effects |
| 5-(Phenyl)-furo[2,3-d]pyrimidin-4-amines | Substituted phenyl groups | Variations in phenyl substitution could influence solubility and activity |
Mechanism of Action
The mechanism of action of 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth, differentiation, and survival . This inhibition can lead to the suppression of tumor growth and proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Furo[2,3-d]pyrimidin-4-amine derivatives exhibit significant variations in biological activity and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:
Structural Analogues with Aryl Substitutions
Key Findings :
- Microtubule Activity : The 5,6-bis(4-methylphenyl) derivative demonstrates superior microtubule depolymerization (IC50 comparable to combretastatin A-4) compared to chlorophenyl or methoxyphenyl analogues, likely due to enhanced hydrophobic interactions with tubulin .
- Solubility vs. Activity : Methoxyphenyl derivatives (e.g., compound 12 in ) exhibit improved water solubility but reduced potency, highlighting a trade-off between pharmacokinetics and efficacy .
Impact of Fused Ring Modifications
- Furo[3,2-d]pyrimidines : Derivatives with [3,2-d] fusion (e.g., phenyl-fused analogues in Figure 17G of ) show diminished EGFR inhibition (IC50 = 740 µM) compared to [2,3-d] fused systems, underscoring the importance of ring topology .
- Thieno[2,3-d]pyrimidines: Replacement of the furan ring with thiophene (e.g., N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine) alters electronic properties but retains antiproliferative activity, albeit with variable vasodilatory effects .
Biological Activity
Overview
5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine is an organic compound with significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment. This compound features a furan ring fused to a pyrimidine structure, characterized by two 4-methylphenyl groups and an amine group at the 4-position. Its unique structure contributes to its distinct biological activity, primarily through interactions with protein kinases involved in cell growth and proliferation .
The biological activity of 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine is primarily attributed to its ability to inhibit specific protein kinases. By targeting these enzymes, the compound disrupts cellular signaling pathways that regulate growth and survival, making it a promising candidate for cancer therapy. Its mechanism of action is similar to other furo[2,3-d]pyrimidine derivatives known for their kinase inhibitory properties .
Inhibitory Activity
Research indicates that 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine exhibits potent inhibitory activity against various receptor tyrosine kinases. The following table summarizes its inhibitory effects compared to other compounds:
| Compound Name | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine | Tie-2 & VEGFR2 | <10 | |
| Pyrido[2,3-d]pyrimidine derivative | Tie-2 & VEGFR2 | <3 | |
| Celecoxib | COX-2 | 0.04 ± 0.01 μmol |
Anti-Cancer Activity
In studies focusing on cancer treatment, compounds structurally similar to 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine have demonstrated significant anti-cancer properties. For instance:
- Study on Dual Inhibition : A class of furo[2,3-d]pyrimidines was identified as potent dual inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases. The reported activity for these compounds was remarkably enhanced due to structural modifications at the 5-position of the furan ring .
- In vitro Studies : The compound showed promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism was linked to the downregulation of signaling pathways associated with tumor growth and metastasis.
Anti-inflammatory Properties
Recent research has also explored the anti-inflammatory potential of similar furo[2,3-d]pyrimidine derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine and its derivatives?
- Methodology : The core scaffold is synthesized via cyclocondensation reactions. For example, derivatives are prepared by reacting substituted amines with halogenated intermediates under reflux conditions. Solvents like water or ethanol are used, followed by purification via column chromatography (e.g., hexane/ethyl acetate gradients). Key steps include isolating intermediates as precipitates and verifying purity via TLC (Rf values) .
Q. How is structural confirmation typically performed for this compound?
- Methodology : Combine multiple analytical techniques:
- Melting points : Used to assess purity (e.g., derivatives exhibit melting points between 65–195°C depending on substituents) .
- 1H NMR : Characteristic shifts confirm substituent positions (e.g., methyl groups at δ 2.10–2.50 ppm, aromatic protons at δ 6.77–8.13 ppm) .
- Elemental analysis : Validates empirical formulas (e.g., C14H12ClN3O for chlorophenyl derivatives) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of 4-substituted derivatives?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for aryl amines .
- Temperature control : Reflux at 80–100°C balances reaction rate and side-product formation .
- Catalysts : Use of LiHMDS or K2CO3 improves coupling efficiency for sterically hindered amines .
- Example: Ethylenediamine-derived analogs achieve 63–81% yields under optimized conditions .
Q. What strategies address low water solubility in biological testing?
- Methodology :
- Salt formation : Hydrochloride salts (e.g., compound 21 in ) increase solubility via protonation of the amine group .
- PEGylation : Introduce polyethylene glycol chains to hydrophilic substituents (e.g., morpholine or ethoxy groups) .
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to maintain compound stability .
Q. How can contradictions in spectroscopic data between similar derivatives be resolved?
- Methodology :
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing ortho/meta substituents) .
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry (e.g., furopyrimidine ring conformation) .
- Comparative analysis : Cross-reference with analogs (e.g., chlorophenyl vs. methoxyphenyl derivatives show predictable δ shifts in 1H NMR) .
Q. How does the electronic nature of substituents influence biological activity?
- Methodology :
- Structure-activity relationship (SAR) studies : Compare electron-withdrawing (e.g., Cl, CF3) and electron-donating (e.g., OCH3) groups. For example:
- Chlorophenyl derivatives (logP ~4.7) show enhanced membrane permeability .
- Methoxyphenyl analogs exhibit higher solubility but reduced target binding affinity .
- Computational modeling : DFT calculations predict charge distribution and H-bonding potential at the 4-amine position, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
